N-(4-chloro-2-methylphenyl)benzenesulfonamide
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Overview
Description
N-(4-chloro-2-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a chloro and methyl group on the phenyl ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-chloro-2-methylaniline+benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-aryl sulfonamides, while coupling reactions can produce biaryl sulfonamides .
Scientific Research Applications
N-(4-chloro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry:
Biological Studies: The compound is used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)benzenesulfonamide
- N-(4-chloro-2-methylphenyl)benzenesulfonamide
- This compound
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the phenyl ring, which enhances its chemical reactivity and potential biological activity compared to other benzenesulfonamides .
Properties
Molecular Formula |
C13H12ClNO2S |
---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
InChI Key |
HRTFWNNXOGHBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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